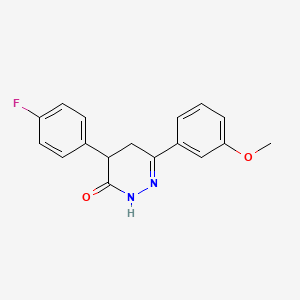

4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a dihydropyridazinone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

3.1. Dehydrogenation

To convert the dihydro compound into the fully aromatic form, dehydrogenation is necessary. This is typically achieved using bromine in acetic acid.

3.2. Hydrazone Formation

Pyridazinone derivatives can be further modified by forming hydrazones with aldehydes. This reaction involves refluxing the pyridazinone derivative with an appropriate aldehyde in ethanol.

| Compound | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Benzalhydrazone Derivatives | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Benzaldehyde | Ethanol, 6 hours | Varies |

Biological Activities

Pyridazinone derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-proliferative effects. The specific activities of 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone would depend on its structural features and substitutions.

4.1. Anti-Inflammatory and Analgesic Activities

Substitutions at the 6-position of the pyridazinone ring, along with the presence of an acetamide side chain, can enhance analgesic and anti-inflammatory actions with minimal ulcerogenic effects .

4.2. Anti-Proliferative Activities

Pyridazinone derivatives have been shown to exhibit anti-proliferative effects against various cancer cell lines. The introduction of specific substituents can modulate these activities .

Future Research Directions

Future studies should focus on optimizing the synthesis conditions for This compound and exploring its biological activities in detail. Additionally, structural modifications could be explored to enhance its therapeutic potential.

References:

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinone Derivatives. Various Chemical and Biological Activities of Pyridazinone Derivatives. Pharmacological activities of pyridazines and pyridazinone derivatives. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone-Based Compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research has indicated that derivatives of pyridazinones, including 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, exhibit various biological activities:

- Anticonvulsant Activity : Compounds related to pyridazinones have shown promising anticonvulsant properties. The structure-activity relationship (SAR) analyses suggest that the methoxy phenyl group enhances the anticonvulsant efficacy of these compounds .

- Analgesic and Anti-inflammatory Effects : Several studies have documented the analgesic properties of pyridazinone derivatives. For instance, 6-phenyl-3(2H)-pyridazinone derivatives demonstrate significant analgesic activity with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The compound in focus has been noted for its potential to alleviate pain without causing gastric ulcerogenic effects, making it a candidate for further development in pain management therapies.

- Cytotoxicity and Antitumor Activity : Some pyridazinone derivatives have shown cytotoxic effects against various cancer cell lines. The structural modifications in these compounds can lead to enhanced selectivity and potency against tumor cells, indicating a potential application in cancer therapeutics .

Synthetic Applications

The synthesis of this compound involves several chemical reactions that can be utilized to develop other biologically active compounds. The synthetic pathways often include:

- Refluxing with Hydrazine Derivatives : This method has been successfully employed to produce various pyridazinone derivatives by reacting hydrazine with appropriate carbonyl compounds .

- Functional Group Modifications : The ability to modify functional groups on the phenyl rings allows for the exploration of different pharmacological profiles and enhances the versatility of this compound in drug design.

Case Studies

Several studies highlight the applications of this compound:

- Study on Analgesic Properties : In a comparative study, a series of pyridazinone derivatives were tested for their analgesic effects using standard pain models. The results indicated that certain derivatives exhibited analgesic effects significantly stronger than morphine, suggesting their potential as alternatives in pain management .

- Antitumor Activity Assessment : A recent investigation evaluated the cytotoxic activity of various pyridazinones against human cancer cell lines. The findings revealed that certain modifications to the pyridazinone structure led to enhanced anticancer activity, positioning these compounds as promising candidates for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone include other pyridazinone derivatives with different substituents on the aromatic rings. Examples include:

- 4-(4-chlorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

- 4-(4-bromophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Actividad Biológica

4-(4-fluorophenyl)-6-(3-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, commonly referred to as compound 1, is a pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C17H15FN2O2

- CAS Number : 344282-41-3

- Molecular Weight : 284.31 g/mol

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, particularly enzymes involved in neurotransmitter metabolism. The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme critical in the degradation of neurotransmitters such as serotonin and dopamine.

1. Monoamine Oxidase Inhibition

Research indicates that certain pyridazinone derivatives exhibit potent inhibitory effects on MAO-A and MAO-B. For instance, compounds structurally similar to compound 1 have shown significant inhibition of MAO-B with IC50 values in the low micromolar range. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease due to the role of MAO-B in neuroinflammation and oxidative stress.

| Compound | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 1 | TBD | TBD |

| T6 (similar compound) | 0.013 | 120.8 |

| T3 (similar compound) | 0.039 | 107.4 |

2. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of compound 1. Preliminary results indicate that while some derivatives may exhibit cytotoxic effects at higher concentrations, compound 1 demonstrates a favorable safety margin compared to others in its class.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| L929 | TBD | Low cytotoxicity observed |

| A549 | TBD | Moderate cytotoxicity |

Case Study 1: Neuroprotective Effects

In a study focused on neuroprotection, researchers evaluated the effects of compound 1 on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with compound 1 significantly reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory properties of compound 1. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-22-14-4-2-3-12(9-14)16-10-15(17(21)20-19-16)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDLLBJXKQQFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.